molecular formula C23H28N2O2S2 B11827114 (2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine

(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine

Cat. No.: B11827114
M. Wt: 428.6 g/mol
InChI Key: MJSVSWYPJDAZDR-VIZSFHNOSA-N
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Description

The compound (2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine is a complex organic molecule characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyridine core, followed by the introduction of the sulfonyl and sulfanyl groups. Common reagents used in these reactions include sulfonyl chlorides, thiols, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties make it suitable for a range of applications, from manufacturing to environmental remediation.

Mechanism of Action

The mechanism of action of (2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyridines: Other pyrrolopyridine derivatives with different substituents.

    Sulfonyl Compounds: Compounds containing sulfonyl groups with varying structures.

    Sulfanyl Compounds: Molecules with sulfanyl groups attached to different cores.

Uniqueness

The uniqueness of (2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H28N2O2S2

Molecular Weight

428.6 g/mol

IUPAC Name

(2R,4aR,7aS)-2-methyl-7a-[(4-methylphenyl)sulfanylmethyl]-6-(4-methylphenyl)sulfonyl-2,4a,5,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine

InChI

InChI=1S/C23H28N2O2S2/c1-17-4-10-21(11-5-17)28-16-23-15-25(14-20(23)9-8-19(3)24-23)29(26,27)22-12-6-18(2)7-13-22/h4-13,19-20,24H,14-16H2,1-3H3/t19-,20-,23+/m1/s1

InChI Key

MJSVSWYPJDAZDR-VIZSFHNOSA-N

Isomeric SMILES

C[C@@H]1C=C[C@@H]2CN(C[C@]2(N1)CSC3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1C=CC2CN(CC2(N1)CSC3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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